4-Ethoxyquinoline-3-carbonitrile
Overview
Description
4-Ethoxyquinoline-3-carbonitrile is an organic compound with the molecular formula C12H10N2O. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of an ethoxy group at the 4-position and a cyano group at the 3-position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxyquinoline-3-carbonitrile typically involves the Vilsmeier-Haack reaction, which is a formylation reaction used to introduce formyl groups into aromatic compounds. The reaction conditions often include the use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxyquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: 4-Ethoxyquinoline-3-amine.
Substitution: Various substituted quinoline derivatives depending on the substituent introduced.
Scientific Research Applications
4-Ethoxyquinoline-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Ethoxyquinoline-3-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, quinoline derivatives are known to target DNA gyrase and topoisomerase IV, enzymes critical for DNA replication in bacteria .
Comparison with Similar Compounds
- 4-Methoxyquinoline-3-carbonitrile
- 4-Chloroquinoline-3-carbonitrile
- 4-Bromoquinoline-3-carbonitrile
Comparison: 4-Ethoxyquinoline-3-carbonitrile is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction with biological targets .
Biological Activity
4-Ethoxyquinoline-3-carbonitrile (4-EQC) is a derivative of quinoline, a class of compounds known for their diverse biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of 4-EQC, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
4-EQC features an ethoxy group at the 4-position and a cyano group at the 3-position of the quinoline ring. This unique structure suggests potential interactions with biological targets that could lead to various pharmacological effects.
- Chemical Formula : C₉H₈N₂O
- Molecular Weight : 162.17 g/mol
Antimicrobial Activity
Quinoline derivatives are frequently studied for their antimicrobial properties. Research indicates that 4-EQC may exhibit significant antibacterial effects against various pathogens.
Pathogen | Activity | Reference |
---|---|---|
Escherichia coli | Inhibition Zone: 11.00 mm | |
Staphylococcus aureus | Effective against MRSA | |
Candida albicans | Moderate antifungal activity |
In a study evaluating similar quinoline derivatives, compounds exhibited promising activity against antibiotic-resistant strains, suggesting that 4-EQC could be developed into a potent antimicrobial agent.
Anticancer Activity
The anticancer potential of 4-EQC is also noteworthy. Quinoline derivatives have been shown to interfere with cellular signaling pathways associated with cancer cell proliferation and survival.
- Mechanism of Action : Potential mechanisms include:
- Enzyme Inhibition : Inhibition of kinases involved in cancer cell signaling.
- DNA Intercalation : Disruption of DNA structure, leading to apoptosis in cancer cells.
A study highlighted that derivatives similar to 4-EQC demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells .
Study on Antimicrobial Efficacy
A recent study synthesized several derivatives of quinoline-3-carbonitriles, including 4-EQC, and evaluated their antimicrobial efficacy. The results indicated that:
- In vitro tests showed that 4-EQC had an inhibition zone comparable to established antibiotics against E. coli.
- : The compound's structural features contribute to its ability to disrupt bacterial cell walls or metabolic pathways .
Research on Anticancer Properties
In another investigation focused on the anticancer properties of quinoline derivatives, 4-EQC was tested against multiple cancer cell lines:
Properties
IUPAC Name |
4-ethoxyquinoline-3-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c1-2-15-12-9(7-13)8-14-11-6-4-3-5-10(11)12/h3-6,8H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNZCVACDPGESO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=NC2=CC=CC=C21)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30903732 | |
Record name | NoName_4469 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30903732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69875-50-9 | |
Record name | 4-Ethoxy-3-quinolinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69875-50-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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